

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine literature review

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Compound of Interest

Compound Name: *N*-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

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An In-depth Technical Guide on 6-Chloro-4-aminoquinazoline Derivatives

Introduction

While a specific literature review for **N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine** did not yield dedicated research, this technical guide delves into the closely related and extensively studied class of 6-chloro-4-aminoquinazoline derivatives. The 4-aminoquinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.^[1] This core is central to numerous approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, primarily functioning as kinase inhibitors.^{[1][2]} This guide will provide a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 6-chloro-4-aminoquinazoline derivatives, with a focus on their role as potent kinase inhibitors.

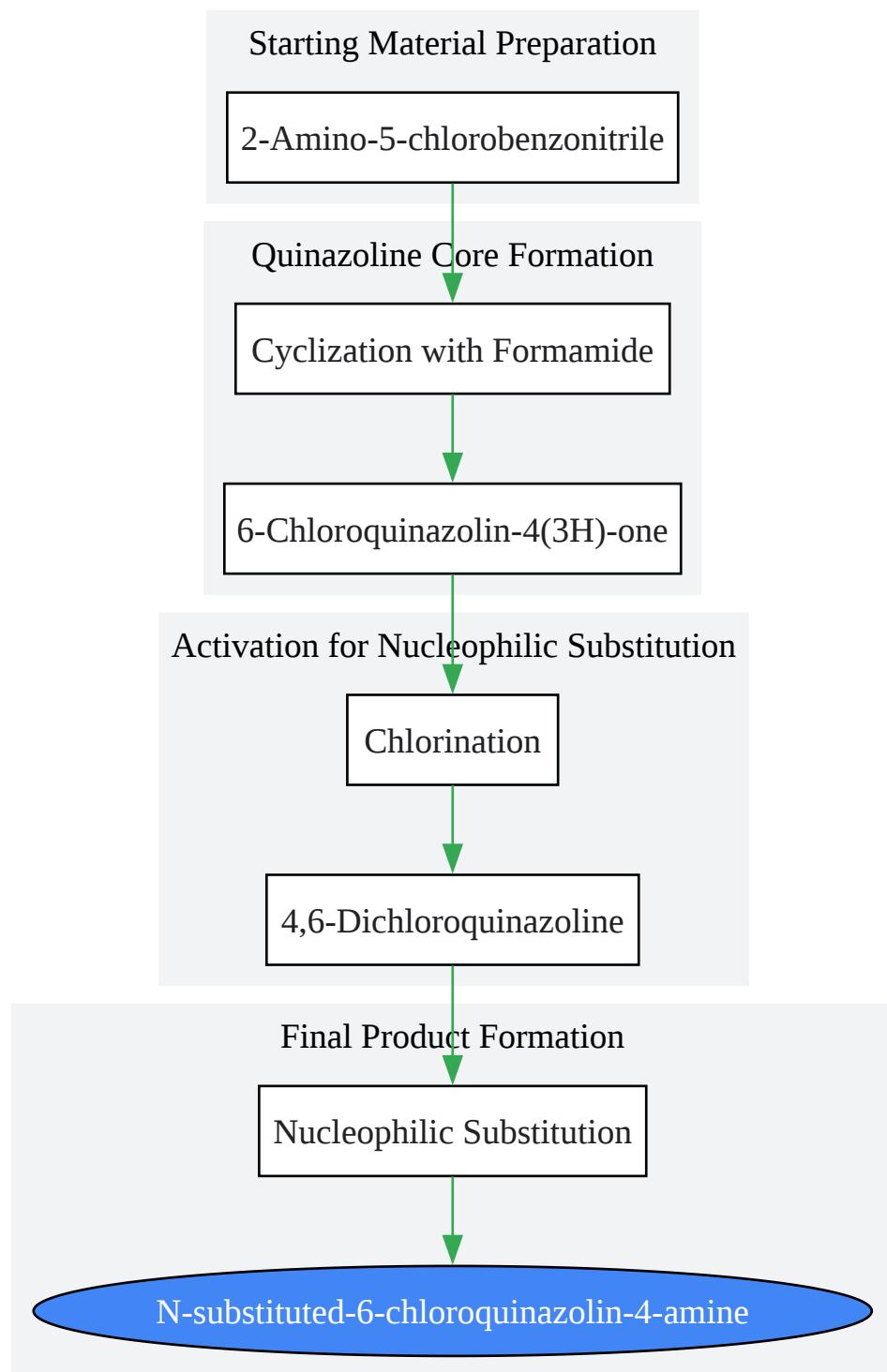
Synthesis of 4-Aminoquinazoline Derivatives

The synthesis of 4-aminoquinazoline derivatives is well-documented and typically involves a multi-step process. A general and widely used method starts from substituted anthranilic acids or nitriles.

A common synthetic route begins with a substituted 2-aminobenzonitrile, which undergoes cyclization to form the quinazoline core, followed by chlorination and subsequent nucleophilic substitution to introduce the desired amine at the C4 position. For instance, the synthesis of 4-anilino-6-aminoquinazoline derivatives often starts with 2-amino-5-nitrobenzonitrile.^[2] This is reacted with dimethylformamide-dimethyl acetal (DMF-DMA) to form an intermediate, which is then treated with an appropriate aniline to yield a 6-nitroquinazoline.^[2] The nitro group is subsequently reduced to an amine.^[2]

Another approach involves the use of 2,4-dichloroquinazoline as a key intermediate, where the chlorine at the 4-position is more susceptible to nucleophilic attack, allowing for regioselective substitution.

Below is a generalized workflow for the synthesis of 6-chloro-4-aminoquinazoline derivatives.

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Generalized synthetic workflow for 6-chloro-4-aminoquinazolines.

Biological Activity and Key Molecular Targets

Derivatives of 6-chloro-4-aminoquinazoline have been shown to be potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

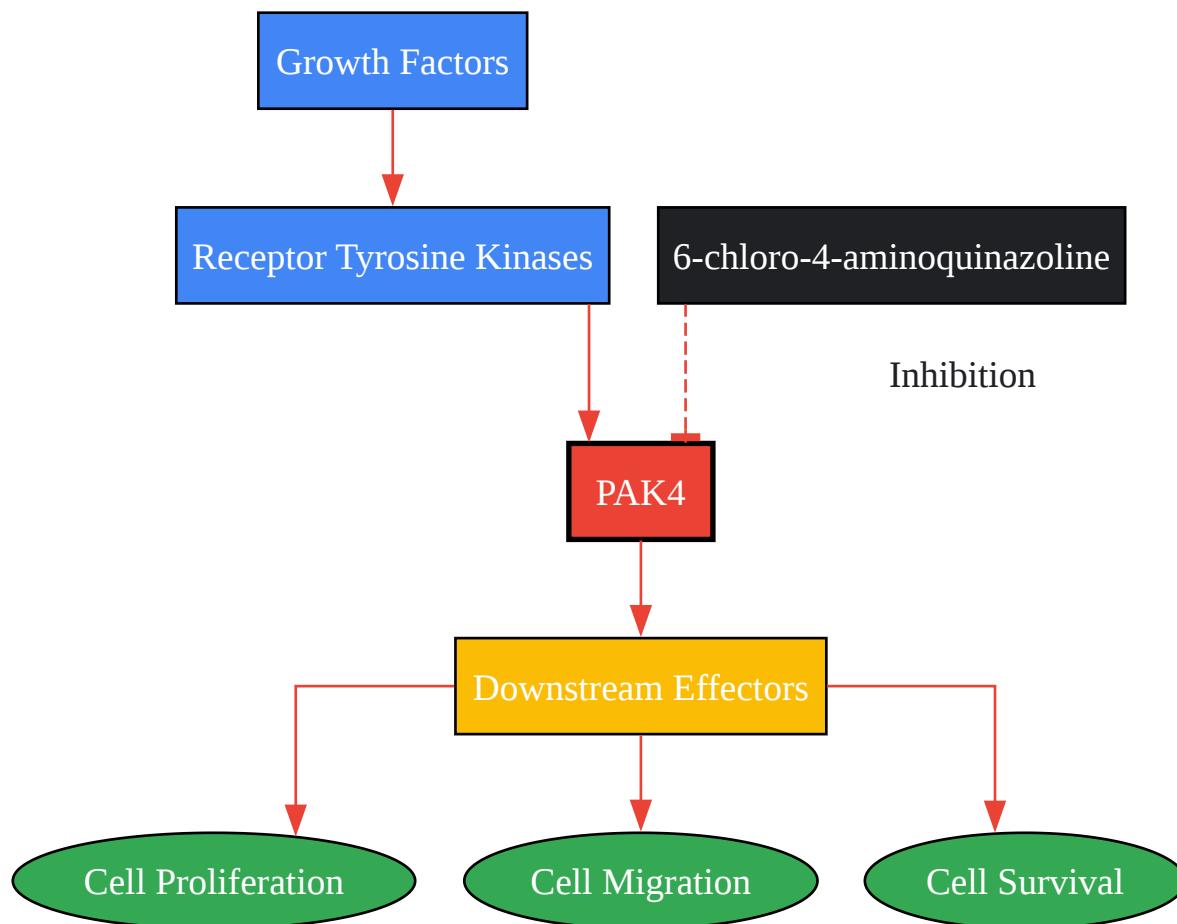
p21-Activated Kinase 4 (PAK4) Inhibition

A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective inhibitors of p21-activated kinase 4 (PAK4).^[3] PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.^[4] Overexpression of PAK4 is associated with poor prognosis in several cancers.^[4]

The 6-chloro substitution on the quinazoline core has been found to be important for both potency and selectivity.^[3] This chloro group forms van der Waals interactions with key residues in the ATP-binding pocket of PAK4.^[3]

Compound	Target	Potency (Ki, μ M)	Selectivity (PAK4 vs. PAK1)
31 (CZh226)	PAK4	-	346-fold
37 (No chloro)	PAK4	0.017	63-fold
38 (7-chloro)	PAK4	0.006	57-fold

Data sourced from a study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.^[3]

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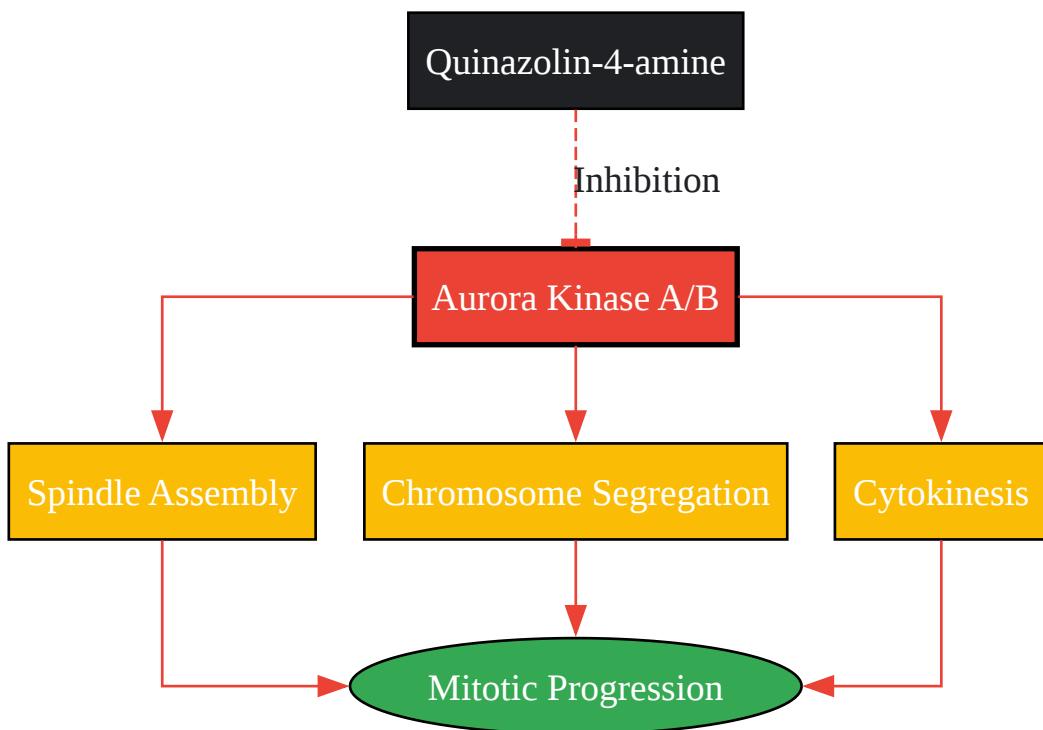
Inhibitory action of 6-chloro-4-aminoquinazolines on the PAK4 signaling pathway.

Aurora Kinase Inhibition

Quinazolin-4-amine derivatives have also been developed as selective inhibitors of Aurora kinases.^[5] Aurora kinases (A and B) are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.^[6] These inhibitors are designed to exploit structural differences between Aurora A and Aurora B to achieve selectivity.^[5]

Compound	Target	IC50 (nM)
Compound 46	Aurora A	84.42
Compound 46	Aurora B	14.09

Data for a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative.^[7]



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Inhibition of Aurora kinase-mediated mitotic events by quinazolin-4-amines.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of these compounds. Below are summaries of common experimental protocols.

Kinase Inhibition Assays

PAK4 Kinase Inhibition Assay (FRET-based)

- Principle: A Förster Resonance Energy Transfer (FRET)-based assay is used to measure kinase activity.
- Procedure:
 - PAK4 kinase inhibition is determined using a FRET-based Z'-Lyte assay.[8]
 - The assay is typically performed in 384-well plates.

- The reaction mixture includes the PAK4 enzyme, a fluorescently labeled peptide substrate, and ATP.
- The test compound (inhibitor) is added at various concentrations.
- The reaction is incubated at room temperature.
- After incubation, a development reagent is added to stop the reaction and generate a FRET signal.
- The signal is read on a fluorescence plate reader.
- The IC₅₀ values are calculated from the dose-response curves.

Aurora A Kinase Inhibition Assay (Luminescence-based)

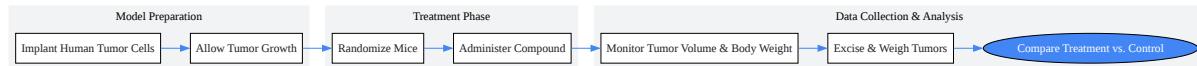
- Principle: This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity. The ADP is converted to ATP, and the light generated by luciferase is measured.[9][10]
- Procedure:
 - The assay is performed in a 384-well plate.[10]
 - The reaction mixture contains Aurora A kinase, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[9][11]
 - The test inhibitor is added to the wells.[9]
 - The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.[9]
 - An ADP-Glo™ Reagent is added to deplete the remaining ATP.[9]
 - A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.[9]
 - Luminescence is measured using a plate reader.[9]

- IC₅₀ values are determined from the inhibitor dose-response curves.[9]

In Vivo Antitumor Efficacy Studies

Xenograft Models

- Principle: To evaluate the antitumor activity of the compounds in a living organism, human tumor cells are implanted into immunocompromised mice, creating a xenograft model.[12][13]
- Procedure:
 - Cell Implantation: Human cancer cells (e.g., NCI-H1975 for lung cancer, MGC-803 for gastric cancer) are subcutaneously injected into nude mice.[12][13]
 - Tumor Growth: The tumors are allowed to grow to a palpable size.[13]
 - Treatment: The mice are randomized into control and treatment groups. The test compound is administered (e.g., intragastrically) at a specific dose and schedule.[13] A positive control, such as a known anticancer drug (e.g., 5-FU), is often included.[13]
 - Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every three days).[13]
 - Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[13]
 - Evaluation: The antitumor efficacy is assessed by comparing the tumor volume and weight in the treated groups to the control group.[13]



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